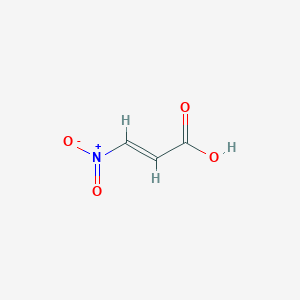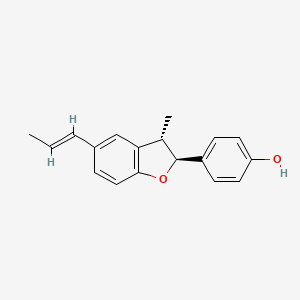
(+)-Conocarpan
Vue d'ensemble
Description
(+)-Conocarpan is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species. It is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Conocarpan typically involves the coupling of two phenylpropanoid units. One common method is the oxidative coupling of eugenol derivatives. The reaction conditions often include the use of oxidizing agents such as silver oxide or potassium ferricyanide in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous as they can be more sustainable and environmentally friendly compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-Conocarpan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized lignan derivatives.
Reduction: Dihydroconocarpan and related compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(+)-Conocarpan has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and the mechanisms of phenylpropanoid coupling reactions.
Biology: The compound is investigated for its role in plant defense mechanisms and its interactions with various biological targets.
Medicine: this compound is studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and antioxidant activities. It is also explored for its potential use in cancer therapy.
Industry: The compound is used in the development of natural product-based pesticides and preservatives due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of (+)-Conocarpan involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
(+)-Conocarpan is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
(-)-Conocarpan: The enantiomer of this compound, which may have different biological activities.
Pinoresinol: Another lignan with similar antioxidant and antimicrobial properties.
Sesamin: A lignan found in sesame seeds, known for its antioxidant and anti-inflammatory effects.
In comparison to these compounds, this compound often exhibits stronger antimicrobial and anti-inflammatory activities, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[(2S,3S)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3/b4-3+/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJSAHXNLJFDPO-OFXNJDNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C=C1)O[C@@H]([C@H]2C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Conocarpan is a bioactive neolignan found in various plant species, particularly those belonging to the Piper genus, such as Piper rivinoides, Piper regnellii, and Piper solmsianum [, , , ].
A: Conocarpan has the molecular formula C19H20O3 and a molecular weight of 296.36 g/mol [].
A: Conocarpan's structure has been elucidated through various spectroscopic techniques, including 1H and 13C NMR, HSQC, HMBC, gNOE, IR, and MS []. Its characteristic NMR signals include a doublet at δH 6.76 (J = 8.10 Hz) attributed to H-3 and can be used for quantitative analysis [].
ANone: Conocarpan exhibits a wide range of biological activities, including:
- Antifungal activity: It shows potent activity against various Candida species, including Candida albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis [, , , ]. It also demonstrates activity against dermatophytes such as Trichophyton mentagrophytes [, ].
- Antibacterial activity: Conocarpan demonstrates activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Staphylococcus saprophyticus, and Streptococcus agalactiae [, ].
- Anti-inflammatory activity: It displays potent topical anti-inflammatory activity in a mouse ear edema model, comparable to indomethacin. Conocarpan, along with another compound (2-(2-hydroxy-4-methoxyphenyl)-5-(3-hydroxypropyl)benzofuran), demonstrated significant inhibition of edema development and leukocyte infiltration in a croton oil-induced dermatitis model, comparable to hydrocortisone [].
- Insecticidal activity: It exhibits insecticidal activity against Bemisia tabaci (sweetpotato whitefly) [, ].
- Anti-Trypanosoma activity: It shows activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [].
A: While Conocarpan shows potent antifungal effects, the precise mechanism of action is not fully understood and requires further investigation. One study suggests that Conocarpan may increase the susceptibility of Candida albicans to phagocytosis and digestion by macrophages, potentially contributing to its antifungal effects [].
A: Structure-activity relationship (SAR) studies indicate that the hydroxyl group in the Conocarpan molecule plays a crucial role in its antifungal activity. Methylation of this group leads to a reduction in activity against Trypanosoma cruzi, suggesting the importance of the hydroxyl group for its interaction with biological targets [].
A: Yes, in vivo studies have demonstrated the potent topical anti-inflammatory activity of Conocarpan in a mouse ear edema model, with efficacy comparable to indomethacin []. Further in vivo studies are needed to evaluate its efficacy against other conditions.
ANone: Currently, there is limited information available regarding resistance mechanisms to Conocarpan.
A: Conocarpan can be quantified using High-Performance Liquid Chromatography coupled with Diode-Array Detector (HPLC-DAD). This method allows for the simultaneous determination and quantification of Conocarpan alongside other neolignans like Eupomatenoid-5 and Eupomatenoid-6 []. Additionally, quantitative NMR (qNMR) can be employed to determine the concentration of Conocarpan in plant extracts, using specific, isolated proton resonances as markers [].
ANone: Yes, Conocarpan has been successfully synthesized via several routes. Some key synthetic approaches include:
- Radical Cyclization: This method, often involving 5-exo-trigonal cyclization of an aryl radical onto a pendant terminal double bond, allows for the construction of the dihydrobenzofuran core of Conocarpan with varying degrees of stereoselectivity [, ].
- Asymmetric Synthesis: Employing a dirhodium(II) carboxylate complex catalyst, this approach utilizes an enantio- and diastereoselective intramolecular C-H insertion reaction to build the cis-2-aryl-2,3-dihydrobenzofuran ring system, leading to the synthesis of both (+)-conocarpan and its enantiomer (-)-epi-conocarpan [].
- Oxidative Cycloaddition: Utilizing Mn(OAc)3 as a reagent, this method involves the oxidative cycloaddition of a 2-cyclohexenone with an appropriate alkene, providing a straightforward route to Conocarpan and related dihydrobenzofurans [, ].
- Enantioselective Oxy-Heck-Matsuda Arylation: This approach utilizes a palladium catalyst and a chiral PyriBox ligand to achieve high trans diastereoselectivity and enantioselectivity in the formation of the dihydrobenzofuran structure, allowing for the efficient synthesis of (-)-conocarpan [].
- Enantioselective Hydrogenation and Cyclization: This strategy involves the enantioselective hydrogenation of prochiral ketones through dynamic kinetic resolution to obtain chiral alcohols. Subsequent intramolecular ring closure, either via an SNAr reaction or metal-catalyzed C–O bond formation, constructs the trans-dihydrobenzofuran core of Conocarpan [].
- Visible-Light Photocatalysis: Utilizing a tailored covalent organic framework (Hex-Aza-COF-3) as a heterogeneous photocatalyst, this approach enables the selective oxidative [3+2] cycloaddition of phenols with olefins under visible light, providing an efficient and sustainable route to Conocarpan [].
A: While specific QSAR models for Conocarpan are not extensively discussed in the provided literature, one study employed molecular docking and molecular dynamics simulations to investigate Conocarpan's potential as an ATM kinase inhibitor. The results suggest that Conocarpan exhibits favorable binding interactions with ATM kinase, indicating its potential as a lead compound for further development [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 11-acetyloxy-12-ethyl-4-[(Z)-1-(16-ethyl-16-hydroxy-3,13-diazatetracyclo[11.2.2.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-15-yl)-3-methoxy-3-oxoprop-1-en-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1235819.png)
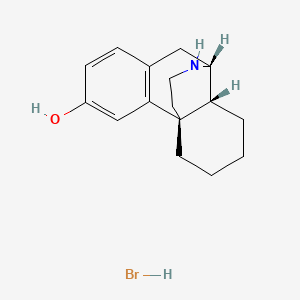
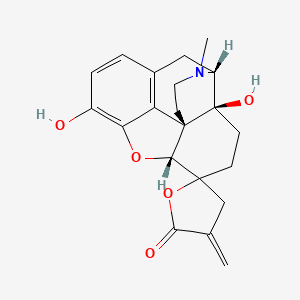
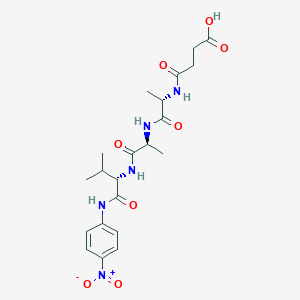
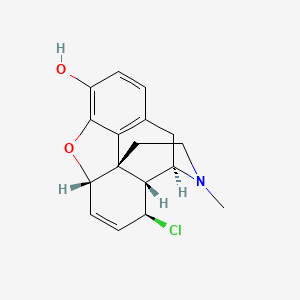
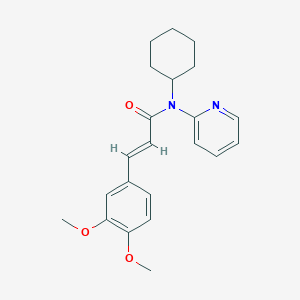

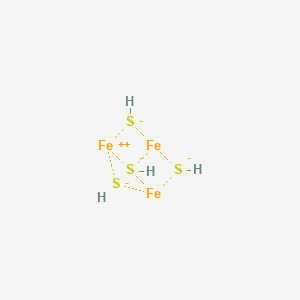
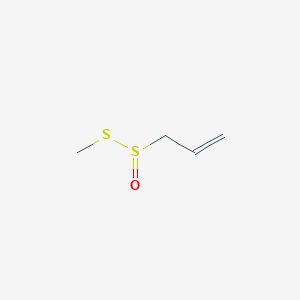
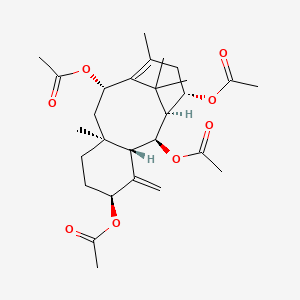
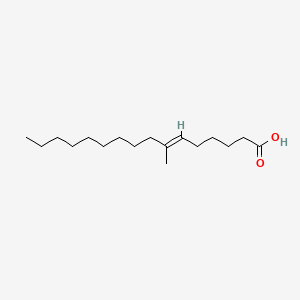
![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)
![(E)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1235840.png)
